molecular formula C10H10BrF B8518224 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

Cat. No. B8518224
M. Wt: 229.09 g/mol
InChI Key: JMCVOEQGNFKGDP-UHFFFAOYSA-N
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Patent
US05334716

Procedure details

A mixture of (4-bromo-2-fluorobenzyl)triphenylphosphonium bromide (3.82 g) and potassium t-butoxide (786 mg) was stirred at room temperature for 30 minutes. Then acetone (1.0 ml) was added and the reaction mixture was heated at reflux for 40 hours. The mixture was filtered, and the filtrate was concentrated. The residue was dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate and the solvent was evaporated. The residue was chromatographed on silica gel column eluting with hexane to give 1-(4-bromo-2-fluorophenyl)-2-methyl-1-propene (0.70 g) as an oil.
Name
(4-bromo-2-fluorobenzyl)triphenylphosphonium bromide
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
786 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Br:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:5]([F:29])[CH:4]=1.[CH3:30][C:31](C)([O-])[CH3:32].[K+]>CC(C)=O>[Br:2][C:3]1[CH:28]=[CH:27][C:6]([CH:7]=[C:31]([CH3:32])[CH3:30])=[C:5]([F:29])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
(4-bromo-2-fluorobenzyl)triphenylphosphonium bromide
Quantity
3.82 g
Type
reactant
Smiles
[Br-].BrC1=CC(=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1)F
Name
Quantity
786 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 hours
Duration
40 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel column
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=C(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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